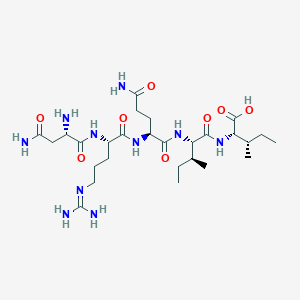
H-Asn-Arg-Gln-Ile-Ile-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Asn-Arg-Gln-Ile-Ile-OH is a peptide composed of the amino acids asparagine, arginine, glutamine, isoleucine, and isoleucine. Peptides are biologically active molecules formed by linking amino acids through peptide bonds. They play crucial roles in various biological functions, including regulation of blood pressure, metabolism, and enzyme inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Arg-Gln-Ile-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Asn-Arg-Gln-Ile-Ile-OH can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds in peptides containing cysteine residues .
Wissenschaftliche Forschungsanwendungen
Peptides like H-Asn-Arg-Gln-Ile-Ile-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Play roles in cell signaling, enzyme inhibition, and as substrates for proteases.
Medicine: Potential therapeutic agents for diseases such as cancer, cardiovascular diseases, and metabolic disorders.
Industry: Used in the development of peptide-based drugs and as components in biochemical assays
Wirkmechanismus
The mechanism of action of peptides like H-Asn-Arg-Gln-Ile-Ile-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition, receptor activation, or ion channel modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gln-His-Asn-Pro-Arg: A natural blocker of neprilysin with analgesic and anti-inflammatory effects.
H-Gly-Pro-Arg-Pro-OH: An inhibitor of fibrinogen aggregation and fibrin polymerization.
Eigenschaften
CAS-Nummer |
236733-25-8 |
|---|---|
Molekularformel |
C27H50N10O8 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H50N10O8/c1-5-13(3)20(25(43)37-21(26(44)45)14(4)6-2)36-24(42)17(9-10-18(29)38)35-23(41)16(8-7-11-33-27(31)32)34-22(40)15(28)12-19(30)39/h13-17,20-21H,5-12,28H2,1-4H3,(H2,29,38)(H2,30,39)(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33)/t13-,14-,15-,16-,17-,20-,21-/m0/s1 |
InChI-Schlüssel |
JACKGHLCYKTENN-GPYRIXEGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


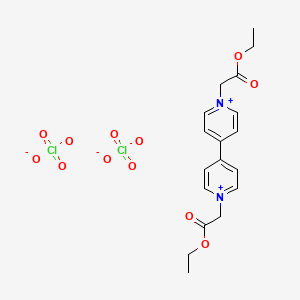
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
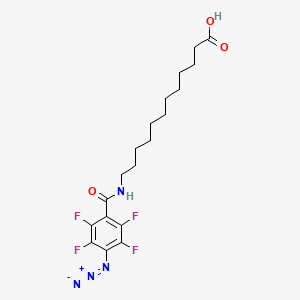
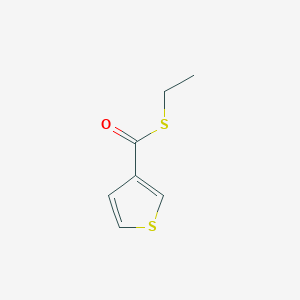
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
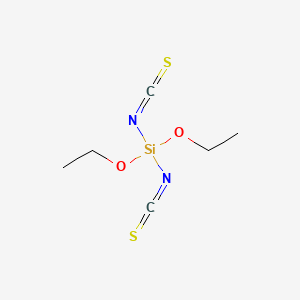
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
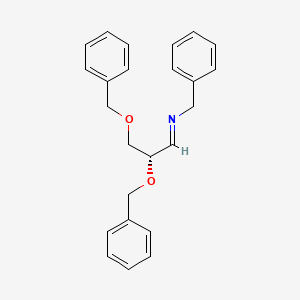

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
